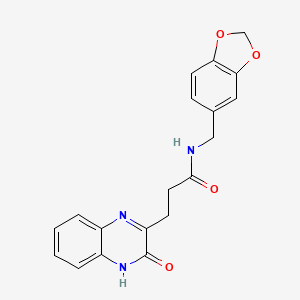
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide is a synthetic organic compound that features a benzodioxole moiety and a hydroxyquinoxaline group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide typically involves multi-step organic reactions. One possible synthetic route could involve the following steps:
Formation of the Benzodioxole Moiety: Starting from a suitable precursor, such as catechol, the benzodioxole ring can be formed through a cyclization reaction with formaldehyde.
Quinoxaline Synthesis: The quinoxaline ring can be synthesized by condensing an o-phenylenediamine derivative with a suitable diketone.
Coupling Reaction: The benzodioxole and quinoxaline intermediates can be coupled through a nucleophilic substitution reaction, followed by amide bond formation to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
化学反応の分析
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the quinoxaline ring can be oxidized to form a quinone derivative.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The benzodioxole moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a metal catalyst.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Substituted benzodioxole derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation as a potential therapeutic agent due to its unique structural features.
Industry: Use in the development of new materials with specific properties.
作用機序
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the target and the biological system under study.
類似化合物との比較
Similar Compounds
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxyquinoxalin-2-yl)acetamide: Similar structure with an acetamide group instead of a propanamide group.
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-methoxyquinoxalin-2-yl)propanamide: Similar structure with a methoxy group instead of a hydroxy group on the quinoxaline ring.
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-hydroxyquinoxalin-2-yl)propanamide is unique due to the presence of both a benzodioxole and a hydroxyquinoxaline moiety, which may confer distinct chemical and biological properties compared to similar compounds.
特性
分子式 |
C19H17N3O4 |
|---|---|
分子量 |
351.4 g/mol |
IUPAC名 |
N-(1,3-benzodioxol-5-ylmethyl)-3-(3-oxo-4H-quinoxalin-2-yl)propanamide |
InChI |
InChI=1S/C19H17N3O4/c23-18(20-10-12-5-7-16-17(9-12)26-11-25-16)8-6-15-19(24)22-14-4-2-1-3-13(14)21-15/h1-5,7,9H,6,8,10-11H2,(H,20,23)(H,22,24) |
InChIキー |
AFPWNZVJFOORPE-UHFFFAOYSA-N |
正規SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)CCC3=NC4=CC=CC=C4NC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


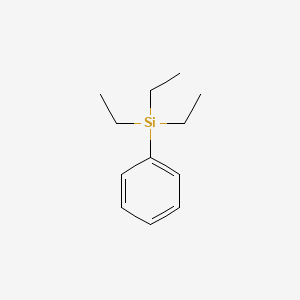
![7-Chloro-1-(3,4-dichlorophenyl)-2-(4,5-dimethyl-1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091830.png)
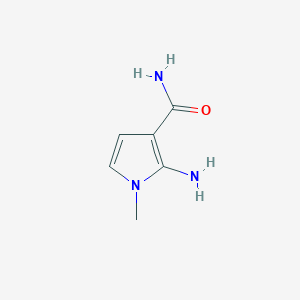
![5-[(oxan-3-yl)methyl]-2-(thiophen-2-yl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B14091835.png)
![[1,1'-Biphenyl]-4-ol, 2'-methoxy-3,5'-di-2-propenyl-](/img/structure/B14091838.png)
![3-(2-hydroxyphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1H-pyrazole-5-carboxamide](/img/structure/B14091852.png)
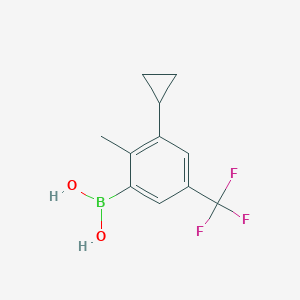
![7-ethyl-1,3-dimethyl-8-[(2Z)-2-(1-phenylethylidene)hydrazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14091863.png)

![1,7,8-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14091881.png)
![2-(2-Chlorobenzyl)-1-(3-hydroxyphenyl)-5,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091901.png)
![7-Chloro-2-(2-hydroxyethyl)-1-(3-hydroxyphenyl)-6-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091912.png)
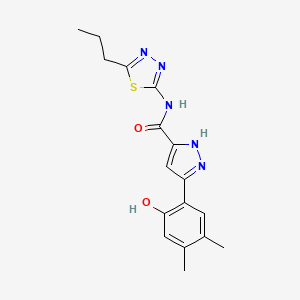
![2-(4,5-Dimethyl-1,3-thiazol-2-yl)-1-(2-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091926.png)
